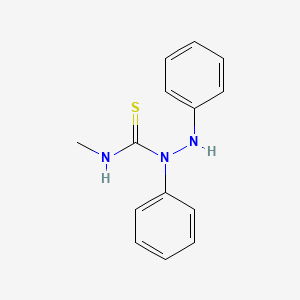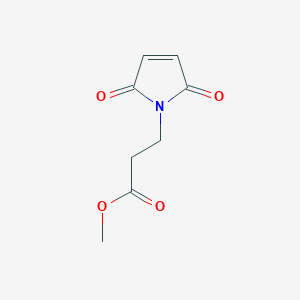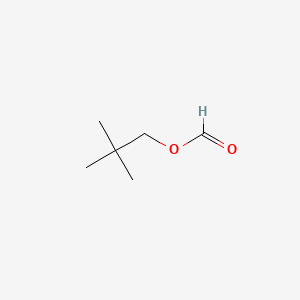
Cobalt;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt-gold compounds are an intriguing class of materials that combine the unique properties of cobalt and gold. Cobalt is a transition metal known for its magnetic properties, high melting point, and catalytic activity. Gold, on the other hand, is renowned for its excellent conductivity, resistance to corrosion, and biocompatibility. When combined, these elements can form compounds with a wide range of applications in various fields, including catalysis, electronics, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-gold compounds can be achieved through various methods, including chemical vapor deposition, co-precipitation, and sol-gel techniques. One common method involves the reduction of cobalt and gold salts in the presence of a reducing agent such as sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of reactants, can significantly influence the properties of the resulting compound.
Industrial Production Methods: In industrial settings, cobalt-gold compounds are often produced through large-scale chemical processes. These methods typically involve the use of high-purity cobalt and gold precursors, which are reacted under controlled conditions to ensure consistent quality and yield. Techniques such as electrochemical deposition and thermal decomposition are also employed to produce these compounds on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt-gold compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can be oxidized to form cobalt oxides, while gold can be reduced to its metallic state. Substitution reactions can also occur, where ligands attached to the cobalt or gold atoms are replaced by other chemical groups.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-gold compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like phosphines and amines. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of cobalt-gold compounds depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can produce cobalt oxides and metallic gold, while reduction reactions can yield cobalt-gold nanoparticles. Substitution reactions can result in the formation of new cobalt-gold complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt-gold compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation. In biology, these compounds are explored for their potential as antimicrobial agents and drug delivery systems. In medicine, cobalt-gold nanoparticles are investigated for their use in imaging and cancer therapy. Additionally, in industry, these compounds are utilized in the production of advanced materials for electronics and energy storage.
Wirkmechanismus
The mechanism of action of cobalt-gold compounds depends on their specific application. In catalysis, the compounds facilitate chemical reactions by providing active sites for reactants to interact. In biological systems, cobalt-gold compounds can interact with cellular components, such as proteins and DNA, to exert their effects. The molecular targets and pathways involved in these interactions are often studied to understand the compound’s efficacy and potential side effects.
Vergleich Mit ähnlichen Verbindungen
Cobalt-gold compounds can be compared with other similar compounds, such as cobalt-silver and cobalt-platinum compounds. While cobalt-silver compounds also exhibit antimicrobial properties, cobalt-gold compounds are often preferred for their superior biocompatibility and stability. Cobalt-platinum compounds, on the other hand, are known for their excellent catalytic activity but are more expensive to produce. The unique combination of properties in cobalt-gold compounds, such as their magnetic and conductive characteristics, sets them apart from other similar materials.
List of Similar Compounds:- Cobalt-silver compounds
- Cobalt-platinum compounds
- Cobalt-nickel compounds
- Cobalt-copper compounds
Eigenschaften
CAS-Nummer |
12399-96-1 |
|---|---|
Molekularformel |
AuCo |
Molekulargewicht |
255.89976 g/mol |
IUPAC-Name |
cobalt;gold |
InChI |
InChI=1S/Au.Co |
InChI-Schlüssel |
SFOSJWNBROHOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


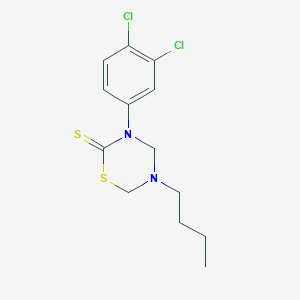
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

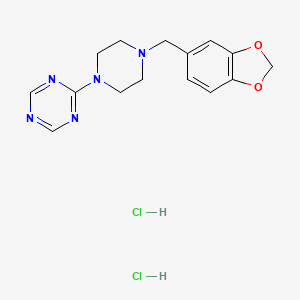
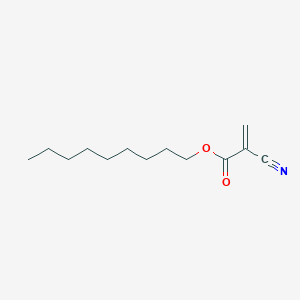
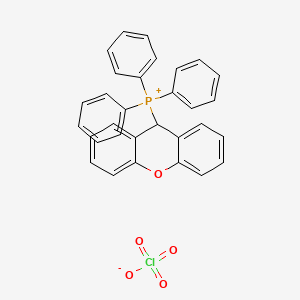

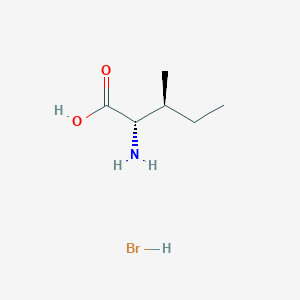
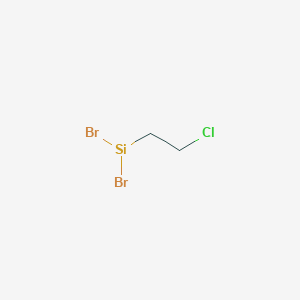
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

